molecular formula C17H19F2N5O B2470740 1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1448063-66-8

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2470740
CAS No.: 1448063-66-8
M. Wt: 347.37
InChI Key: OFTKOMUMHUSCBA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a pyrazinyl-substituted piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of catalysts or specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyrazinyl group, which may affect its biological activity and chemical properties.

    1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Contains a pyridinyl group instead of a pyrazinyl group, leading to different interactions and applications.

Uniqueness

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both difluorophenyl and pyrazinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-13-2-1-3-14(19)16(13)23-17(25)22-10-12-4-8-24(9-5-12)15-11-20-6-7-21-15/h1-3,6-7,11-12H,4-5,8-10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKOMUMHUSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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